molecular formula C22H29NO4 B1389362 N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-85-3

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1389362
CAS RN: 1040681-85-3
M. Wt: 371.5 g/mol
InChI Key: HEOLLRRODJEBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (NEEBTFA) is a synthetic compound with a wide range of applications in scientific research. It is a type of amine-based aniline derivative with a unique molecular structure and a wide range of biological and biochemical properties. Its structure contains a nitrogen atom, two ethoxyethoxy groups, and a benzyl group, arranged in a particular way to give it its unique properties.

Mechanism of Action

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has a number of biochemical and physiological effects, which are mediated by its ability to bind to proteins and other macromolecules. It has been shown to interact with a variety of proteins and enzymes, including those involved in signal transduction pathways and the regulation of gene expression. In addition, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of other enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in signal transduction pathways, and to modulate the expression of certain genes. In addition, it has been shown to modulate the activity of certain receptors, and to modulate the activity of certain ion channels. It has also been shown to modulate the activity of certain G-protein coupled receptors, and to modulate the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be readily purified by column chromatography. In addition, it has a wide range of applications in scientific research, and it can be used to study a variety of biochemical and physiological processes. However, it is important to note that it is not approved for use in humans, and it should only be used under the supervision of a qualified laboratory technician.

Future Directions

In the future, N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline could be used to further investigate the role of enzymes in biochemical reactions and signal transduction pathways, as well as to investigate the effects of drugs on the body. In addition, it could be used to study the structure and function of proteins and other macromolecules, and to investigate the effects of environmental toxins on the body. Furthermore, it could be used to further investigate the effects of drugs on the body, and to develop new drugs and therapeutic agents. Finally, it could be used to investigate the effects of dietary supplements and other nutritional compounds on the body.

Scientific Research Applications

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology. It has been used to study the properties of cell membranes, to investigate the effects of drugs on the body, and to investigate the role of enzymes in biochemical reactions. In addition, it has also been used to study the structure and function of proteins and other macromolecules.

properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-2-24-13-14-26-22-11-4-3-7-18(22)16-23-19-8-5-9-20(15-19)27-17-21-10-6-12-25-21/h3-5,7-9,11,15,21,23H,2,6,10,12-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOLLRRODJEBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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